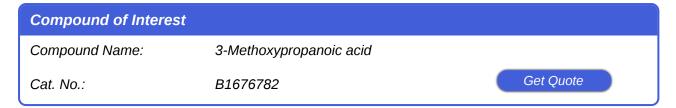


# A Spectroscopic Comparison of 3-Methoxypropanoic Acid and Its Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **3-methoxypropanoic acid** and its derivatives, including methyl 3-methoxypropanoate, ethyl 3-methoxypropanoate, and 3-methoxypropanamide. The objective is to offer a comprehensive resource for the identification and characterization of these compounds through comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## **Spectroscopic Data Summary**

The following tables summarize the key quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry for **3-methoxypropanoic acid** and its derivatives.

<sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>, 400 MHz)





Compound	Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
3- Methoxypropanoi c Acid	10.5 - 12.0	br s	1H	-COOH
3.70	t, J = 6.0 Hz	2H	-OCH <sub>2</sub> -	
3.38	S	3H	-OCH₃	
2.65	t, J = 6.0 Hz	2H	-CH <sub>2</sub> -COOH	
Methyl 3- methoxypropano ate[1][2]	3.69	S	ЗН	-COOCH₃
3.67	t, J = 6.2 Hz	2H	-OCH <sub>2</sub> -	
3.35	S	3H	-OCH₃	
2.57	t, J = 6.2 Hz	2H	-CH <sub>2</sub> -COO-	
Ethyl 3- methoxypropano ate[3]	4.16	q, J = 7.1 Hz	2Н	-COOCH2CH3
3.66	t, J = 6.3 Hz	2H	-OCH₂-	
3.36	S	3H	-OCH₃	
2.57	t, J = 6.3 Hz	2H	-CH <sub>2</sub> -COO-	
1.27	t, J = 7.1 Hz	3H	-COOCH2CH3	
3- Methoxypropana mide	6.5 - 7.5	br s	2Н	-CONH2
3.62	t, J = 5.8 Hz	2H	-OCH₂-	
3.35	S	3H	-OCH₃	_
2.40	t, J = 5.8 Hz	2H	-CH2-CONH2	



<sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>, 100 MHz)

Compound	Chemical Shift (δ) [ppm]	Assignment
3-Methoxypropanoic Acid[4]	177.5	-COOH
68.1	-OCH <sub>2</sub> -	
59.0	-OCH₃	_
34.5	-CH2-COOH	_
Methyl 3- methoxypropanoate[1][5]	172.5	-COO-
68.0	-OCH <sub>2</sub> -	
58.9	-OCH₃	_
51.7	-COOCH₃	_
34.8	-CH2-COO-	_
Ethyl 3-methoxypropanoate	172.1	-C00-
68.2	-OCH <sub>2</sub> -	
60.6	-COOCH2CH3	_
58.9	-OCH₃	_
35.2	-CH <sub>2</sub> -COO-	_
14.2	-COOCH₂CH₃	_
3-Methoxypropanamide	175.0	-CONH <sub>2</sub>
69.0	-OCH <sub>2</sub> -	
58.8	-OCH₃	_
36.5	-CH2-CONH2	_

# **IR Spectral Data (ATR)**



Compound	Key Absorptions (cm <sup>-1</sup> )	Functional Group
3-Methoxypropanoic Acid[4]	2500-3300 (broad)	O-H stretch (carboxylic acid)
1710	C=O stretch (carboxylic acid)	
1115	C-O stretch (ether)	_
Methyl 3- methoxypropanoate[1][6]	1740	C=O stretch (ester)
1120	C-O stretch (ether)	
1195, 1040	C-O stretch (ester)	<del>-</del>
Ethyl 3-methoxypropanoate[7]	1735	C=O stretch (ester)
1118	C-O stretch (ether)	
1180, 1035	C-O stretch (ester)	_
3-Methoxypropanamide	3350, 3180	N-H stretch (amide)
1660	C=O stretch (amide I)	
1630	N-H bend (amide II)	-
1110	C-O stretch (ether)	_

Mass Spectrometry Data (Electron Ionization - EI)

Compound	Molecular Ion (M+) [m/z]	Key Fragment Ions [m/z]
3-Methoxypropanoic Acid[4]	104	89, 73, 59, 45, 43
Methyl 3- methoxypropanoate[1]	118	87, 74, 59, 58, 45
Ethyl 3-methoxypropanoate[7]	132	101, 88, 74, 61, 59, 45
3-Methoxypropanamide	103	88, 72, 59, 44

## **Experimental Protocols**

Detailed methodologies for the key spectroscopic experiments are provided below.



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR Spectra Acquisition

- Sample Preparation: Dissolve 5-25 mg of the analyte for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).[8][9] Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Spectra are typically acquired on a 400 MHz NMR spectrometer.
- ¹H NMR Parameters:
  - Pulse Program: A standard single-pulse sequence is used.
  - Acquisition Time: Approximately 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 8-16 scans are typically co-added to improve the signal-to-noise ratio.
  - Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ at
    7.26 ppm.

#### ¹³C NMR Parameters:

- Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlet peaks for each carbon.
- Acquisition Time: Approximately 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) is required.
- Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.[10]



 Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction.

### Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectra Acquisition

- Sample Preparation: For liquid samples, a single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond).[11]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- Data Acquisition:
  - Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
  - Sample Spectrum: The spectrum of the sample is then recorded.
  - Spectral Range: Typically scanned from 4000 to 400 cm<sup>-1</sup>.
  - Resolution: A resolution of 4 cm<sup>-1</sup> is generally sufficient.
  - Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.
- Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

### **Mass Spectrometry (MS)**

Electron Ionization (EI) Mass Spectra Acquisition

- Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization. A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or methanol) is injected.
- Instrumentation: A mass spectrometer operating in Electron Ionization (EI) mode is used.



- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

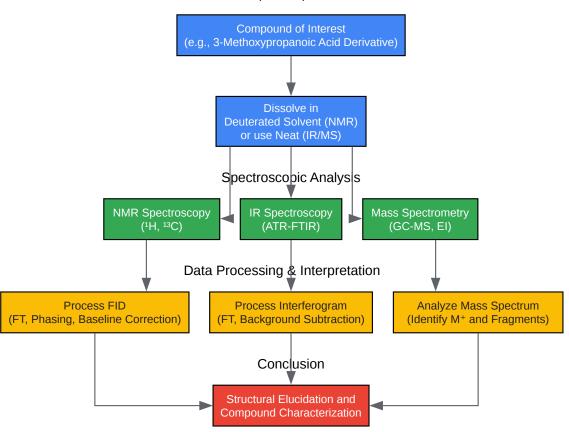
## **Visualization of Experimental Workflow**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like **3-methoxypropanoic acid** or its derivatives.



#### General Spectroscopic Analysis Workflow

#### Sample Preparation



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Caption: Workflow for Spectroscopic Analysis.

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